molecular formula C27H27NO3 B3657996 10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione

Cat. No.: B3657996
M. Wt: 413.5 g/mol
InChI Key: JKEUMKZVFASJFU-UHFFFAOYSA-N
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Description

10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives

Preparation Methods

The synthesis of 10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and methoxyphenyl derivatives with acridine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the benzyl and methoxyphenyl positions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions.

Scientific Research Applications

10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: It has been studied for its potential as an anti-cancer agent due to its ability to intercalate with DNA.

    Medicine: Research has shown its potential in developing new drugs for treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with biological macromolecules such as DNA. It can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to cell death. This property makes it a potential candidate for anti-cancer therapies. The molecular targets and pathways involved include DNA replication and transcription processes .

Comparison with Similar Compounds

Similar compounds to 10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione include other acridine derivatives such as:

Properties

IUPAC Name

10-benzyl-9-(2-methoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO3/c1-31-24-16-6-5-11-19(24)25-26-20(12-7-14-22(26)29)28(17-18-9-3-2-4-10-18)21-13-8-15-23(30)27(21)25/h2-6,9-11,16,25H,7-8,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEUMKZVFASJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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